5-Chloro-4-fluoro-2-nitrobenzamide
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Overview
Description
5-Chloro-4-fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H4ClFN2O3 It is a derivative of benzamide, featuring chloro, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-nitrobenzamide typically involves multiple steps. One common method starts with 2-chloro-4-fluorotoluene as the raw material. The process includes:
Chlorination: Under the irradiation of high-pressure ultraviolet lamp light, chlorine is introduced to carry out the chlorination reaction.
Hydrolysis: The chlorinated product is hydrolyzed under the action of a catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve continuous-flow synthesis strategies. These methods offer better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 5-Chloro-4-fluoro-2-aminobenzamide.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
5-Chloro-4-fluoro-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been designed as potential inhibitors of succinate dehydrogenase, an enzyme involved in the citric acid cycle. The compound’s effects are mediated through hydrogen bonding and π-π interactions with the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: A derivative used as an intermediate in the synthesis of herbicides.
2-Chloro-4-fluoro-5-nitrobenzoic acid: Another related compound with similar substituents but different functional groups.
Uniqueness
5-Chloro-4-fluoro-2-nitrobenzamide is unique due to its specific combination of chloro, fluoro, and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H4ClFN2O3 |
---|---|
Molecular Weight |
218.57 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-nitrobenzamide |
InChI |
InChI=1S/C7H4ClFN2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12) |
InChI Key |
XVSRYDIHIUYARE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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